3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride
Description
3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine hydrochloride is a heterocyclic amine featuring a pyrrolidine backbone (a five-membered saturated ring) substituted at the 3-position with a methoxy-linked 3,4-dichlorophenyl group. As a hydrochloride salt, it exhibits enhanced water solubility and stability compared to its free base, making it advantageous for pharmaceutical research .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c12-10-2-1-8(5-11(10)13)7-15-9-3-4-14-6-9;/h1-2,5,9,14H,3-4,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMIBHGNIHSRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride typically involves the reaction of 3,4-dichlorophenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Sodium methoxide in methanol or ethanol
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of the corresponding amines or alcohols
Substitution: Formation of methoxy or ethoxy derivatives
Scientific Research Applications
3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
2-[[(3,4-Dichlorophenyl)methoxy]methyl]pyrrolidine Hydrochloride (CAS 1289385-31-4)
- Structure : Pyrrolidine with a 2-position substituent and a methoxy methyl linker to the 3,4-dichlorophenyl group.
- Molecular Formula: C₁₂H₁₄Cl₂NO₂·HCl.
- Key Differences : The substituent’s position (2 vs. 3 on pyrrolidine) alters steric accessibility and binding affinity. This isomer may exhibit reduced interaction with flat binding pockets compared to the target compound .
3-(2,3-Dichlorophenoxy)pyrrolidine Hydrochloride (CAS 817187-08-9)
- Structure : Dichlorophenyl group in the 2,3-positions (vs. 3,4 in the target compound).
- Molecular Formula: C₁₀H₁₀Cl₂NO·HCl.
- Key Differences : The altered substitution pattern reduces electron-withdrawing effects and may decrease metabolic stability due to differences in resonance and steric hindrance .
Heterocycle Variations
3-(3,4-Dichloro-benzyloxymethyl)-piperidine Hydrochloride (CAS 1289384-93-5)
- Structure : Piperidine (six-membered ring) with a benzyloxymethyl-3,4-dichlorophenyl group.
- Molecular Weight : 310.64 g/mol.
- This could lead to divergent pharmacokinetic profiles compared to the pyrrolidine-based target compound .
Substituent Modifications
3-(3,4-Dimethylphenoxy)pyrrolidine Hydrochloride
- Structure : Methyl groups replace chlorine atoms on the phenyl ring.
- Molecular Weight : 227.74 g/mol.
- Key Differences : Reduced electron-withdrawing effects and increased lipophilicity (logP ~2.5 vs. ~3.2 for the target compound). This may enhance membrane permeability but reduce specificity for polar targets .
3-[(2-Methylbenzyl)oxy]pyrrolidine Hydrochloride (CAS 1185297-72-6)
- Structure : 2-Methylbenzyl group instead of dichlorophenyl.
- Molecular Weight : 227.73 g/mol.
Tabulated Comparison of Key Properties
Research Findings and Implications
- Pharmacological Activity: The target compound’s 3,4-dichlorophenyl group may enhance affinity for serotonin or dopamine receptors, as seen in structurally related pyrrolidinophenones (e.g., 3,4-MDPBP hydrochloride, ).
- Safety Profile: Chlorinated aromatic compounds often require rigorous toxicity studies. For example, 3-(3,4-dimethylphenoxy)pyrrolidine hydrochloride is classified as an irritant (), and similar precautions apply to the target compound.
- Synthetic Challenges : The synthesis of 3-substituted pyrrolidines (e.g., ) often involves multi-step reactions, with yields varying based on substituent complexity (e.g., 27–84% in ).
Biological Activity
3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride is C₁₁H₁₄Cl₂N·HCl, with a molecular weight of approximately 282.59 g/mol. The compound features a pyrrolidine ring that is substituted with a methoxy group attached to a 3,4-dichlorophenyl moiety. This specific structural configuration is believed to contribute to its diverse biological activities.
The biological activity of 3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that the compound may modulate neurotransmitter systems and inhibit specific enzymatic pathways, which are crucial for its pharmacological effects.
Interaction Studies
Interaction studies have shown that this compound can bind to specific receptors, influencing cellular processes and potentially leading to therapeutic effects. The exact pathways involved are still under investigation but are essential for understanding its mechanism of action and optimizing its therapeutic potential.
Biological Activities
Research has identified several notable biological activities associated with 3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride:
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Neuropharmacological Effects : Preliminary studies suggest that the compound may have potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.
- Antitumor Activity : Some research indicates that derivatives of pyrrolidine compounds exhibit antitumor properties, suggesting that 3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride could be explored for cancer treatment applications .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
